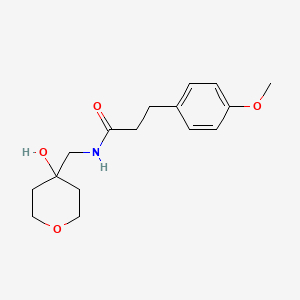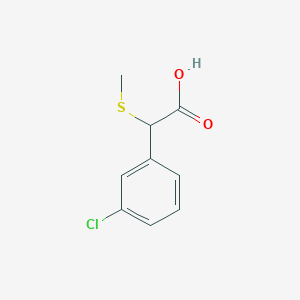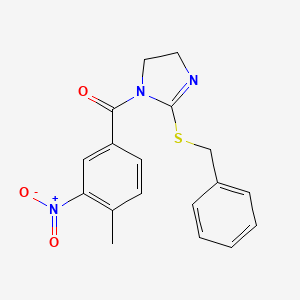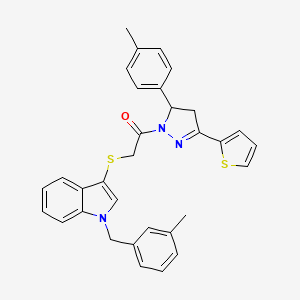
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as C21H27NO4, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the psychoactive component of marijuana, and has been shown to have similar effects on the body's endocannabinoid system.
Mécanisme D'action
The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with the body's endocannabinoid system. This system is composed of receptors and neurotransmitters that play a role in regulating various physiological processes, including mood, appetite, and pain sensation. When this compound binds to the receptors in the endocannabinoid system, it can activate various signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects in the body. One of its primary effects is its ability to activate the CB1 and CB2 receptors in the endocannabinoid system, which can lead to the regulation of various physiological processes. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its ability to activate the endocannabinoid system, which can be useful in studying the role of this system in various physiological processes. However, one limitation of using this compound is its potential psychoactive effects, which may make it difficult to study its effects on the body without confounding factors.
Orientations Futures
There are a number of future directions for research on N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide. One area of research is its potential use in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Another area of research is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 4-methoxybenzyl alcohol with tetrahydro-2H-pyran-4-ol in the presence of a catalyst. The resulting product is then reacted with 3-bromopropionyl chloride to form the final compound.
Applications De Recherche Scientifique
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been its use as a potential treatment for anxiety and depression. Studies have shown that this compound can activate the body's endocannabinoid system, which plays a role in regulating mood and emotions.
Propriétés
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-21-11-9-16/h2-3,5-6,19H,4,7-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURUMIZFHJUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)





![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)



![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)